![molecular formula C20H22N2OS B2782296 N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide CAS No. 849898-93-7](/img/structure/B2782296.png)

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

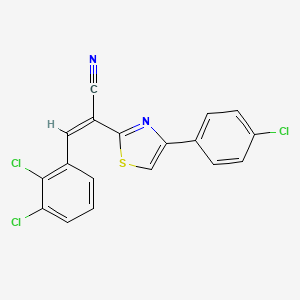

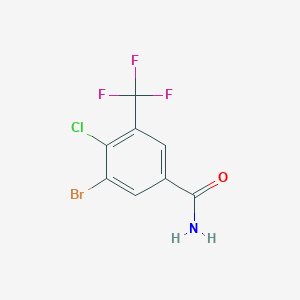

The compound “N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide” is a complex organic molecule. It contains a thiophene ring, a naphthalene ring, and a dimethylamino group, which are common structural motifs in many organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of conjugated systems (alternating single and double bonds) in the thiophene and naphthalene rings. The dimethylamino group might provide basicity to the molecule .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electron-rich thiophene and naphthalene rings, as well as the electron-donating dimethylamino group. These features might make the compound susceptible to electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a dimethylamino group might contribute to its solubility, stability, and reactivity .Applications De Recherche Scientifique

Fluorescence Imaging and Chemosensing

Selective Fluorescence Imaging : A study demonstrated the use of a 2-(N,N-Dimethylamino)naphthalene-based probe for highly selective fluorescence imaging of zinc ions in biological systems. The probe exhibited significant fluorescence enhancement specifically in the presence of Zn(2+) ions, enabling high-resolution imaging in HeLa cells and Arabidopsis, illustrating its potential in biochemical research and diagnostics (Ji Ha Lee et al., 2015).

Turn-Off Fluorescence Chemosensor : Another application includes its role as a turn-off fluorescence chemosensor for the detection of Fe+3 ions. A novel compound exhibiting intramolecular charge transfer characteristics was synthesized, acting as a selective, sensitive, and reversible sensor for micromolar detection of Fe+3 ions, highlighting its utility in environmental monitoring and analytical chemistry (Harjinder Singh et al., 2014).

Asymmetric Synthesis and Catalysis

Enantioselective Synthesis : The compound has been used as a chiral auxiliary in the highly enantioselective synthesis of ligands. One study reported the use of an organopalladium complex containing the compound for promoting asymmetric hydrophosphination reactions, achieving high regio- and stereoselectivities. This illustrates its importance in the synthesis of chiral molecules, which are crucial in pharmaceuticals and agrochemicals (Fengli Liu et al., 2009).

Asymmetric Cycloaddition Reactions : The compound has also been employed as a chiral template in asymmetric cycloaddition reactions, significantly improving stereoselectivity and reaction rates. This application underscores its value in organic synthesis, particularly in creating complex molecules with high chiral purity (Mengtao Ma et al., 2009).

Photophysical Studies

Solvatochromic Studies : Research has explored the photophysical properties of probes based on the dimethylamino naphthalene structure in various solvents. These studies provide insights into the effects of solvent polarity and viscosity on fluorescence properties, which are pertinent in the development of optical materials, sensors, and imaging agents (Fermín Moreno Cerezo et al., 2001).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS/c1-22(2)18(19-11-6-12-24-19)14-21-20(23)13-16-9-5-8-15-7-3-4-10-17(15)16/h3-12,18H,13-14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGORQGVPAAQFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2782217.png)

![2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine](/img/structure/B2782218.png)

![1-(3-(Allyloxy)phenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2782219.png)

![2-(benzylsulfanyl)-N~8~,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2782221.png)

![2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone](/img/structure/B2782230.png)

![2-Hydroxy-5-(prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide](/img/structure/B2782235.png)

![N-(4-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2782236.png)